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Abstract
The concurrent use of cocaine and ethanol leads to the formation of a unique,

pharmacologically active metabolite, cocaethylene, through a transesterification reaction

catalyzed by human carboxylesterases. This technical guide provides an in-depth overview of

the enzymatic synthesis of cocaethylene, with a focus on the roles of human carboxylesterase

1 (hCE1) and 2 (hCE2). It consolidates current knowledge, presents conflicting findings in the

literature regarding the primary catalyzing enzyme, and offers detailed experimental protocols

for the in vitro study of this critical metabolic pathway. This document is intended for

researchers, scientists, and drug development professionals investigating the metabolism,

pharmacology, and toxicology of cocaine.

Introduction to Human Carboxylesterases
Human carboxylesterases (CES) are a superfamily of serine hydrolases primarily located in the

endoplasmic reticulum of various tissues, with the highest concentrations found in the liver and

small intestine.[1][2] These enzymes play a crucial role in the hydrolysis of a wide array of

ester-containing endogenous and xenobiotic compounds, including many therapeutic drugs.[2]

In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism

of most ester-containing drugs.[2] While they share some structural homology, hCE1 and hCE2

exhibit distinct substrate specificities. Generally, hCE1 preferentially hydrolyzes substrates with
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a large acyl group and a small alcohol moiety, whereas hCE2 favors substrates with a small

acyl group and a large alcohol group.[2]

The Role of Carboxylesterases in Cocaine
Metabolism
Cocaine possesses two ester linkages that are susceptible to hydrolysis. The metabolism of

cocaine is complex, and there is a notable controversy in the scientific literature regarding the

primary roles of hCE1 and hCE2.

One body of research suggests that hCE1 is the principal enzyme responsible for the

hydrolysis of the methyl ester of cocaine to produce the inactive metabolite benzoylecgonine.

[1][3] In the presence of ethanol, this catalytic activity of hCE1 is believed to be redirected

towards a transesterification reaction, leading to the formation of cocaethylene.[1][4]

Conversely, other significant studies propose that hCE1 has a negligible role in the hydrolysis

of cocaine.[5] These studies demonstrate that human intestinal carboxylesterase (hCE2) is the

primary enzyme that hydrolyzes the benzoyl ester of cocaine to form ecgonine methyl ester

and benzoic acid.[5] According to this research, hCE1 does not exhibit significant hydrolytic

activity towards cocaine.[5] This guide will present the kinetic data from both perspectives to

provide a comprehensive view of the current understanding.

Enzymatic Synthesis of Cocaethylene
Cocaethylene is formed when ethanol competes with water as the nucleophile during the

carboxylesterase-catalyzed processing of cocaine. Instead of hydrolysis, a transesterification

reaction occurs, where the methyl group of cocaine is replaced by an ethyl group from ethanol.

[1] This reaction is predominantly observed in the liver, where both cocaine and ethanol are

metabolized.[6]

Reaction Mechanism
The synthesis of cocaethylene by hCE1 follows a two-step "ping-pong" mechanism

characteristic of serine hydrolases.

Acylation: The serine residue in the active site of hCE1 attacks the carbonyl carbon of

cocaine's methyl ester. This forms a tetrahedral intermediate which then collapses, releasing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4572478/
https://proteopedia.org/wiki/index.php/Cocaethylene_Synthesis_and_Pathophysiology
https://pubmed.ncbi.nlm.nih.gov/9311626/
https://www.benchchem.com/product/b1209957?utm_src=pdf-body
https://proteopedia.org/wiki/index.php/Cocaethylene_Synthesis_and_Pathophysiology
https://www.researchgate.net/publication/277431381_Cocaethylene_Metabolism_and_Interaction_with_Cocaine_and_Ethanol_Role_of_Carboxylesterases
https://pmc.ncbi.nlm.nih.gov/articles/PMC2958638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2958638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2958638/
https://www.benchchem.com/product/b1209957?utm_src=pdf-body
https://www.benchchem.com/product/b1209957?utm_src=pdf-body
https://proteopedia.org/wiki/index.php/Cocaethylene_Synthesis_and_Pathophysiology
https://pubmed.ncbi.nlm.nih.gov/8127078/
https://www.benchchem.com/product/b1209957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methanol and forming an acyl-enzyme intermediate.

Transesterification: An ethanol molecule then acts as a nucleophile, attacking the acyl-

enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which

subsequently breaks down to release cocaethylene and regenerate the active enzyme.

In the absence of ethanol, water would act as the nucleophile in the second step, leading to the

formation of benzoylecgonine.
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Figure 1: Simplified signaling pathway of cocaethylene synthesis by hCE1.

Quantitative Data
The following tables summarize the kinetic parameters for the metabolism of cocaine by human

carboxylesterases as reported in the literature. The conflicting data regarding the primary

enzyme responsible for cocaine metabolism are presented for a comprehensive overview.

Table 1: Kinetic Parameters for Cocaine Metabolism by Human Carboxylesterases
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Enzyme Substrate Product Km (µM)
kcat (min-
1)

Catalytic
Efficiency
(kcat/Km)
(M-1s-1)

Referenc
e

hCE1 Cocaine
Benzoylec

gonine
116 0.058 8.3 [7][8]

hCE2 Cocaine

Ecgonine

Methyl

Ester

202 - - [5]

Note: A specific kcat value for the transesterification reaction forming cocaethylene is not

consistently reported in the literature. The data for hCE1 primarily reflects its hydrolytic activity.

The absence of a kcat value for hCE2 with cocaine in the cited literature prevents the

calculation of its catalytic efficiency.

Table 2: Inhibition Constants (Ki) for Cocaine and its Metabolites with hCE1

Compound Ki (µM) Reference

(R)-(-)-Cocaine 1.3 [9]

Cocaethylene 11 [9]

Benzoylecgonine >1000 [9]

Note: The lower Ki value for cocaine compared to cocaethylene suggests a higher binding

affinity of the parent drug to hCE1.

Experimental Protocols
This section provides detailed methodologies for the in vitro synthesis and quantification of

cocaethylene.

In Vitro Cocaethylene Synthesis Assay using Human
Liver Microsomes
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This protocol is adapted from methodologies described for studying carboxylesterase activity.

[10]

Objective: To determine the kinetics of cocaethylene formation from cocaine and ethanol using

human liver microsomes.

Materials:

Human liver microsomes (commercially available)

Cocaine hydrochloride

Ethanol (200 proof)

Potassium phosphate buffer (100 mM, pH 7.4)

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA)

Internal standard (e.g., propylbenzoylecgonine)

Microcentrifuge tubes

Incubator/water bath (37°C)

HPLC system with UV detector or a mass spectrometer

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture

containing:

Potassium phosphate buffer (to final volume of 200 µL)

Human liver microsomes (final concentration 0.5 mg/mL)

Ethanol (final concentrations ranging from 10 to 100 mM)
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Cocaine (final concentrations ranging from 50 to 1000 µM)

Pre-incubation: Pre-incubate the reaction mixture without cocaine at 37°C for 5 minutes to

equilibrate the temperature.

Initiation of Reaction: Add cocaine to the reaction mixture to initiate the enzymatic reaction.

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15, 30, 60 minutes)

ensuring the reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold

acetonitrile containing the internal standard.

Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10

minutes to precipitate the microsomal proteins.

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Quantification of Cocaethylene by HPLC
This protocol is a general guideline based on established methods for analyzing cocaine and

its metabolites.[11]

Instrumentation:

HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

UV detector set at 235 nm

Mobile Phase:

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient elution: Start with a low percentage of Mobile Phase B, and gradually increase to

elute the compounds of interest. A typical gradient might be from 10% to 70% B over 20

minutes.
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Flow rate: 1.0 mL/min

Analysis:

Inject the prepared sample supernatant onto the HPLC system.

Identify and quantify the cocaethylene peak based on its retention time and comparison to a

standard curve.

Calculate the rate of cocaethylene formation (e.g., in nmol/min/mg of microsomal protein).

Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the

substrate concentration and fitting the data to the Michaelis-Menten equation.

Quantification of Cocaethylene by GC-MS
Gas chromatography-mass spectrometry offers high sensitivity and specificity for the

quantification of cocaine and its metabolites.[12]

Sample Preparation:

Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge to extract cocaine,

cocaethylene, and other metabolites from the reaction mixture.

Derivatization: For the analysis of benzoylecgonine, derivatization is often required to

improve its chromatographic properties. A common method is esterification with

pentafluoropropanol (PFPOH) and pentafluoropropionic anhydride (PFPA).[12]

Cocaethylene and cocaine can often be analyzed without derivatization.

Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent like

ethyl acetate.

GC-MS Conditions:

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25

µm).

Carrier Gas: Helium.
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Injection Mode: Splitless.

Temperature Program: An initial temperature of around 150°C, ramped up to approximately

280°C.

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring

(SIM) for enhanced sensitivity and specificity.

Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the in vitro

synthesis of cocaethylene.
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Figure 2: Experimental workflow for in vitro cocaethylene synthesis.
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Conclusion
The enzymatic synthesis of cocaethylene by carboxylesterases is a critical area of study for

understanding the enhanced toxicity and addictive potential associated with the co-abuse of

cocaine and ethanol. While hCE1 has traditionally been implicated as the primary enzyme in

this transesterification reaction, recent evidence suggests a more complex interplay, with hCE2

potentially playing a more significant role in overall cocaine metabolism than previously

understood. This technical guide provides researchers with the foundational knowledge and

detailed methodologies to further investigate this important metabolic pathway. The provided

protocols for in vitro synthesis and quantification, along with the summarized kinetic data, serve

as a valuable resource for designing and conducting experiments aimed at elucidating the

precise mechanisms and enzymatic players in cocaethylene formation. Further research is

warranted to resolve the existing controversies and to fully characterize the kinetics of this

clinically significant biotransformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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